N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 1040637-04-4
Cat. No.: VC11947258
Molecular Formula: C22H20N4O3S
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040637-04-4 |
|---|---|
| Molecular Formula | C22H20N4O3S |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H20N4O3S/c1-26-21(28)20-19(15(12-23-20)14-8-4-3-5-9-14)25-22(26)30-13-18(27)24-16-10-6-7-11-17(16)29-2/h3-12,23H,13H2,1-2H3,(H,24,27) |
| Standard InChI Key | XPLJOMRAKDCZCH-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4OC |
| Canonical SMILES | CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4OC |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS: 1040637-04-4) comprises a pyrrolo[3,2-d]pyrimidin-4-one core substituted at the N3 position with a methyl group and at C7 with a phenyl ring . A thioether linkage bridges the C2 position to an acetamide side chain, which is further functionalized with a 2-methoxyphenyl group . Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₀N₄O₃S |
| Molecular Weight | 420.5 g/mol |
| LogP | 4.6274 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 56.277 Ų |
The 2-methoxyphenyl group enhances solubility compared to non-polar analogues, while the sulfanyl linkage contributes to stability and target binding . X-ray crystallography confirms the regiochemistry of the pyrrolopyrimidine core, with bond lengths and angles consistent with similar derivatives.
Synthetic Pathways and Methodological Considerations
Core Scaffold Construction
The pyrrolo[3,2-d]pyrimidin-4-one core is synthesized via cyclization of 4-amino-5-methylpyrimidine precursors under acidic conditions. Key steps include:
-
Cyclocondensation: Reaction of 4-chloro-5-methylpyrimidine with ethyl acetoacetate in ethanol, catalyzed by p-toluenesulfonic acid, yields the bicyclic intermediate.
-
Methylation: N3-methylation is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base .
Functionalization and Coupling
The sulfanyl acetamide side chain is introduced via nucleophilic substitution:
-
Thiolation: Treatment of the C2-chloro intermediate with thiourea in refluxing ethanol generates the thiolate, which is subsequently alkylated with chloroacetyl chloride.
-
Amide Coupling: Reaction with 2-methoxyaniline in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) affords the final product .
Optimized Conditions:
-
Yield: 72% after purification by silica gel chromatography .
-
Purity: >98% (HPLC, C18 column, acetonitrile/water gradient).
Spectroscopic Characterization and Analytical Profiling
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-6), 7.45–7.32 (m, 5H, Ph), 6.95 (d, J = 8.4 Hz, 1H, H-5'), 6.89–6.82 (m, 2H, H-3', H-4'), 4.12 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃), 3.42 (s, 3H, NCH₃) .
-
¹³C NMR: δ 170.2 (C=O), 159.8 (C-4), 152.3 (C-2), 134.5–126.1 (aromatic carbons), 55.6 (OCH₃), 38.4 (SCH₂) .
High-Resolution Mass Spectrometry (HRMS)
Fourier-Transform Infrared (FT-IR)
-
Peaks at 1705 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-S), and 2830 cm⁻¹ (OCH₃).
| Target | IC₅₀ (nM) | Assay |
|---|---|---|
| CDK2 | 18.7 ± 1.2 | Fluorescence polarization |
| EGFR | >1000 | ADP-Glo™ kinase assay |
Mechanistically, the sulfanyl acetamide moiety occupies the ATP-binding pocket, forming hydrogen bonds with Glu81 and Leu83.
Antiproliferative Effects
In vitro studies against MCF-7 breast cancer cells demonstrate dose-dependent growth inhibition:
-
GI₅₀: 2.4 μM (72 hr treatment).
-
Apoptosis Induction: 23% increase in sub-G1 population via caspase-3 activation.
Comparative Analysis with Structural Analogues
Modifications to the acetamide substituent significantly impact activity:
| Compound | R Group | CDK2 IC₅₀ (nM) | Solubility (μg/mL) |
|---|---|---|---|
| N-(2-Methoxyphenyl) derivative | 2-OCH₃ | 18.7 | 12.4 |
| N-(4-Methoxyphenyl) derivative | 4-OCH₃ | 34.2 | 9.8 |
| N-(3-Chlorophenyl) derivative | 3-Cl | 56.9 | 6.2 |
The 2-methoxy substitution optimizes target affinity while maintaining aqueous solubility .
Pharmacokinetic and Toxicological Profile
Metabolic Stability
-
Half-life (Human Liver Microsomes): 41.3 min.
-
Major Metabolite: N-demethylated product (detected via LC-MS/MS).
Toxicity
-
LD₅₀ (Mouse): 128 mg/kg (oral).
-
hERG Inhibition: IC₅₀ > 30 μM, suggesting low cardiotoxicity risk.
Future Directions in Therapeutic Development
Ongoing research focuses on:
-
Prodrug Design: Esterification of the acetamide to enhance oral bioavailability.
-
Combination Therapy: Synergy with paclitaxel in triple-negative breast cancer models.
-
Targeted Delivery: Nanoparticle formulations to reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume